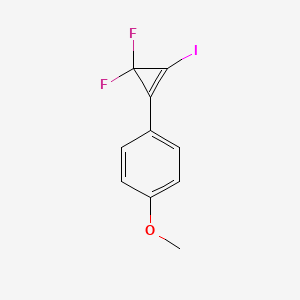
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- is a biomedical compound with a molecular formula of C15H31NO3 and a molecular weight of 273.41 . This compound is known for its applications in the research of neurological impairments, cardiovascular anomalies, and metabolic dysregulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- involves several steps. The starting materials and specific reaction conditions are crucial for obtaining the desired stereochemistry.
Industrial Production Methods
it is likely that large-scale synthesis would involve similar steps to the laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- involves its interaction with specific cellular receptors and enzymes. Its distinctive molecular framework facilitates targeted interactions with these receptors, thereby modulating various biochemical pathways . This modulation can lead to therapeutic effects in conditions such as neurological impairments and cardiovascular anomalies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nonyl-1,6-dideoxygalactonojirimycin
- (2R,3S,4R,5S)-Methyl-1-nonyl-3,4,5-piperidinetriol
Uniqueness
3,4,5-Piperidinetriol, 2-methyl-1-nonyl-, (2R,3S,4R,5S)- is unique due to its specific stereochemistry and the presence of the nonyl group. These features contribute to its distinct biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
324760-01-2 |
|---|---|
Formule moléculaire |
C15H31NO3 |
Poids moléculaire |
273.41 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2-methyl-1-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C15H31NO3/c1-3-4-5-6-7-8-9-10-16-11-13(17)15(19)14(18)12(16)2/h12-15,17-19H,3-11H2,1-2H3/t12-,13+,14+,15-/m1/s1 |
Clé InChI |
MAWJWRKWHKYXCG-CBBWQLFWSA-N |
SMILES isomérique |
CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O |
SMILES canonique |
CCCCCCCCCN1CC(C(C(C1C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)




![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
